molecular formula C14H13N3O5S B2737634 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 899996-88-4

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

Cat. No.: B2737634
CAS No.: 899996-88-4
M. Wt: 335.33
InChI Key: UCVZWRSDIJWUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is an organic compound with potential applications in scientific research. It contains multiple functional groups, including a benzisothiazolone moiety and a methylisoxazole substituent, lending it interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide typically involves several steps:

  • Formation of the Benzisothiazolone Core: : This involves the cyclization of an ortho-substituted aniline with sulfur dioxide and an oxidant to form the 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-one structure.

  • Acylation Step: : The benzisothiazolone derivative is acylated using an acyl chloride, such as 2-chloropropanoyl chloride, to form the desired 2-acylbenzisothiazolone intermediate.

  • Attachment of the Isoxazole Ring: : The final step involves reacting the intermediate with 5-methylisoxazole under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely scale up these synthetic steps with appropriate optimization of reaction conditions, solvents, and catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: : Due to the presence of the isothiazolone and isoxazole rings, oxidation reactions could further modify these heterocycles.

  • Reduction: : The carbonyl groups in the structure can be reduced to the corresponding alcohols.

  • Substitution: : The methyl group in the isoxazole ring and other positions can undergo electrophilic or nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or organic peroxides under acidic or basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Suitable nucleophiles or electrophiles in the presence of catalysts like palladium or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions. Oxidation might yield further oxygenated derivatives, reduction typically produces alcohols, and substitutions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

This compound can serve as a building block for synthesizing more complex molecules due to its multiple functional groups and reactivity.

Biology

It might interact with biological systems at the molecular level, potentially serving as a ligand for certain enzymes or receptors.

Medicine

Research could explore its therapeutic potential, possibly as an antifungal or antibacterial agent, given the bioactivity of similar isoxazole-containing compounds.

Industry

The compound could be investigated for applications in material science, such as in the creation of novel polymers or as a precursor for functionalized materials.

Mechanism of Action

Effects

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide exerts its effects primarily through interactions with biological macromolecules. Its mechanism might involve binding to specific proteins or nucleic acids, altering their function.

Molecular Targets

Potential targets include enzymes involved in metabolic pathways, receptors in cell membranes, or nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Unique Features

What sets this compound apart are its distinct functional groups, combining both a benzisothiazolone and an isoxazole moiety, which might confer unique reactivity and biological activity.

Similar Compounds

  • 2-(3-Oxo-3H-benzisothiazol-2-yl)propanamide: : Lacks the isoxazole ring.

  • N-(5-Methylisoxazol-3-yl)acetamide: : Contains an isoxazole but lacks the benzisothiazolone structure.

  • 1,1-Dioxido-3-oxobenzo[d]isothiazole: : Base structure without the acyl side chains.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-8-7-12(16-22-8)15-13(18)9(2)17-14(19)10-5-3-4-6-11(10)23(17,20)21/h3-7,9H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVZWRSDIJWUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.